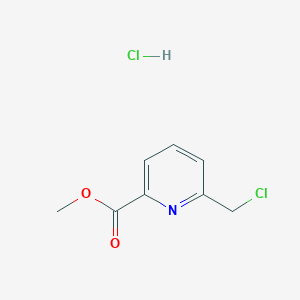
Methyl 6-(chloromethyl)picolinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chloromethyl)picolinate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . It is a derivative of picolinic acid and is commonly used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chloromethyl)picolinate hydrochloride can be synthesized through a reaction involving methyl 6-(chloromethyl)picolinate and hydrochloric acid. One common method involves dissolving methyl 6-(chloromethyl)picolinate in anhydrous acetonitrile and adding hydrochloric acid dropwise while stirring under an inert atmosphere, such as argon . The reaction mixture is then stirred for 24 hours at room temperature, followed by filtration and concentration of the filtrate using a rotary evaporator .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the compound is often produced in bulk for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 6-(chloromethyl)picolinate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(chloromethyl)picolinate hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with various nucleophiles, forming covalent bonds and leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(bromomethyl)picolinate: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
Methyl 6-(iodomethyl)picolinate: Contains an iodomethyl group and exhibits different reactivity due to the presence of iodine.
Methyl 6-(hydroxymethyl)picolinate: Contains a hydroxymethyl group and is used in different types of chemical reactions.
Uniqueness
Methyl 6-(chloromethyl)picolinate hydrochloride is unique due to its specific reactivity and the presence of the chloromethyl group, which makes it a versatile intermediate in various chemical syntheses . Its ability to undergo substitution and oxidation reactions makes it valuable in the synthesis of a wide range of compounds .
Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
methyl 6-(chloromethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H |
InChI Key |
ZPSOYMWLPOQBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















